

# Ifenprodil: A Pharmacological Tool for Interrogating GluN2B Subunit Function

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Compound of Interest		
Compound Name:	Ifenprodil	
Cat. No.:	B1662929	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor dictates its pharmacological and biophysical properties. The GluN2B subunit, in particular, is implicated in various physiological and pathological processes, including synaptic development, plasticity, and excitotoxic cell death. **Ifenprodil** is a phenylethanolamine compound that acts as a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GluN2B-containing NMDA receptors in the central nervous system.

#### **Mechanism of Action**

**Ifenprodil** exerts its inhibitory effect by binding to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][2] This allosteric binding site is distinct from the glutamate and glycine agonist binding sites. By binding to this modulatory site, **ifenprodil** stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening even in the presence of agonists.[3][4] This action is non-competitive and voltage-independent at its high-affinity site.[5]



## **Selectivity Profile**

**Ifenprodil**'s utility as a research tool stems from its high selectivity for the GluN2B subunit over other GluN2 subunits. This allows for the pharmacological isolation of GluN2B-mediated functions from those mediated by GluN2A, GluN2C, or GluN2D-containing receptors. However, researchers must be aware of its potential off-target effects, especially at higher concentrations.

**Quantitative Data: Inhibitory Constants** 



Target Receptor/Channel	Species	IC50 / Ki	Notes
Primary Target			
GluN1/GluN2B NMDA Receptor	Rat / Recombinant	0.15 - 0.34 μM	High-affinity, non- competitive antagonism.[5][6][7]
NMDA Receptor Subunits (Lower Affinity)			
GluN1/GluN2A NMDA Receptor	Recombinant	>30 μM - 146 μM	Over 400-fold lower affinity compared to GluN2B.[1][5][7]
GluN1/GluN2C NMDA Receptor	Recombinant	>30 μM	Low affinity.[5]
GluN1/GluN2D NMDA Receptor	Recombinant	>30 μM	Low affinity.[5]
Off-Target Receptors/Channels			
α1-Adrenergic Receptor	-	Antagonist activity	Contributes to vasodilatory effects.[1]
Sigma ( $\sigma$ ) Receptors ( $\sigma$ 2 > $\sigma$ 1)	Rat	Kd = 5.09 nM ([3H]ifenprodil)	High affinity for σ2 sites.[8][9]
G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channels	Recombinant	IC50 = 2.83 - 8.76 μM	Direct inhibition.[2]
Serotonin (5-HT) Receptors	-	Nanomolar affinity	Interacts with 5-HT1A, 5-HT2, and 5-HT3 subtypes.[1]



## Methodological & Application

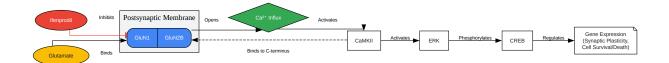
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Voltage-gated Ca2+	_	Micromolar affinity	Inhibition at higher
channels	-		concentrations.[1]

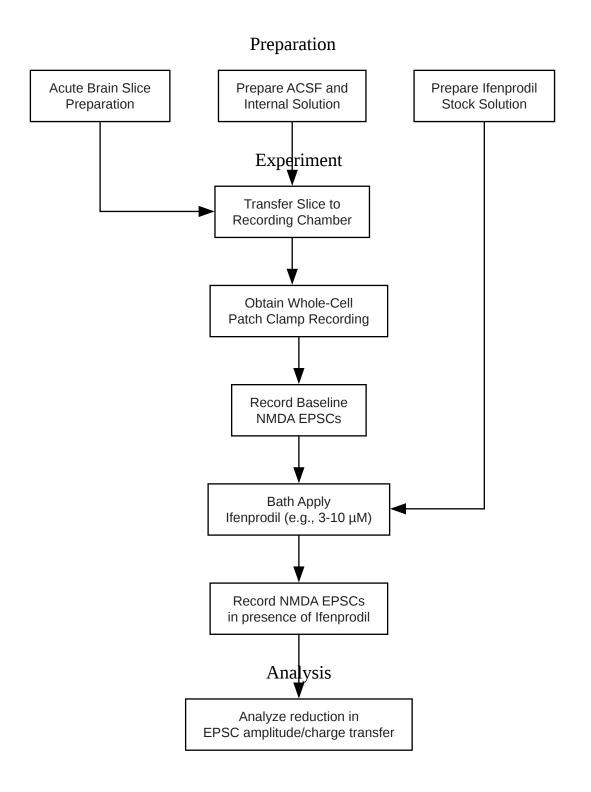
# **Signaling Pathways and Experimental Workflows**

**Ifenprodil** is instrumental in dissecting the downstream signaling cascades initiated by the activation of GluN2B-containing NMDA receptors.









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